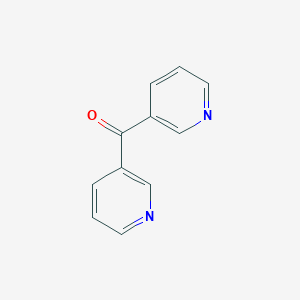

Di(pyridin-3-yl)méthanone

Vue d'ensemble

Description

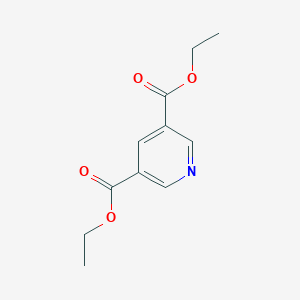

Di(pyridin-3-yl)methanone is an organic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 . It appears as a white to pale yellow solid .

Synthesis Analysis

Di(pyridin-3-yl)methanone can be synthesized through the reaction of pyridine with benzyl bromide in the presence of a base . The benzyl bromide is added to an organic solvent containing pyridine, followed by the addition of a base catalyst. After reacting for a certain period, a series of processing and purification techniques are applied to obtain the target product .Molecular Structure Analysis

Di(pyridin-3-yl)methanone contains a total of 23 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 2 Pyridines .Chemical Reactions Analysis

In the presence of deuterium oxide or 18 O-labeled water instead of water, both intermediate IV (IV-1 or IV-2) and 18 O-labeled products were confirmed via LCMS, further proving that water participated in the reaction and acted as an oxygen donor .Physical And Chemical Properties Analysis

Di(pyridin-3-yl)methanone is a white to pale yellow solid that dissolves well in common organic solvents such as ethanol, methanol, and dimethylformamide . It has a melting point typically between 115.5-117.0 °C . It exhibits high stability against air and light .Applications De Recherche Scientifique

Production de colorants

Le Di(pyridin-3-yl)méthanone est utilisé dans la production de colorants. Il sert de composant clé dans la synthèse de divers colorants utilisés dans les applications industrielles. La structure du composé lui permet de se lier à d'autres molécules, formant des colorants stables et vibrants qui sont utilisés dans les textiles, les plastiques et d'autres matériaux .

Matériaux photoluminescents

Ce composé est également utilisé dans la création de matériaux photoluminescents, en particulier dans le développement de composés de fluorescence retardée activée thermiquement (TADF) bleu-vert. Ces matériaux sont très efficaces et peuvent être traités en solution, ce qui les rend adaptés à une utilisation dans les diodes électroluminescentes organiques (OLED) et autres technologies d'affichage .

Formation de complexes métalliques

Le this compound peut agir comme ligand pour former des complexes métalliques. Ces complexes ont diverses applications, notamment la catalyse, les matériaux magnétiques et comme composants dans les dispositifs électroniques .

Photosensibilisateurs organiques

Le composé est utilisé comme photosensibilisateur organique. Les photosensibilisateurs sont essentiels en photothérapie dynamique pour le traitement du cancer et dans les cellules solaires pour améliorer l'efficacité de l'absorption de la lumière .

Recherche pharmaceutique

En recherche pharmaceutique, les dérivés de this compound sont étudiés pour leur potentiel thérapeutique. Ils sont étudiés pour leur activité contre diverses maladies et comme médicaments potentiels en raison de leurs propriétés chimiques uniques .

Matériaux électroniques

En raison de ses propriétés électroniques, le this compound est étudié pour une utilisation dans les matériaux électroniques. Sa capacité à transporter des électrons en fait un candidat pour une utilisation dans les semi-conducteurs et autres composants électroniques .

Safety and Hazards

Di(pyridin-3-yl)methanone is generally stable under normal operating conditions . During use and handling, appropriate personal protective equipment should be worn, such as laboratory gloves and eye protection . Inhalation, ingestion, or skin contact should be avoided. If accidental contact occurs, the affected area should be immediately rinsed with plenty of water, and medical assistance should be sought .

Propriétés

IUPAC Name |

dipyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLPDLOXKZRZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305388 | |

| Record name | dipyridin-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35779-35-2 | |

| Record name | 35779-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dipyridin-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35779-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes di(pyridin-3-yl)methanone a suitable acceptor unit in TADF emitters?

A1: Di(pyridin-3-yl)methanone, when coupled with appropriate donor units like carbazole derivatives, contributes to a small singlet-triplet energy gap (ΔEST) in the resulting TADF molecule [, ]. This small ΔEST is crucial for efficient TADF, allowing for up-conversion of triplet excitons to the singlet state and ultimately enhancing device efficiency. Both research papers demonstrate this effect, reporting ΔEST values as low as 0.01 eV for compounds incorporating di(pyridin-3-yl)methanone [, ].

Q2: How does the structure of the donor unit coupled with di(pyridin-3-yl)methanone impact the performance of the TADF emitter?

A2: The choice of donor unit significantly influences the performance of the TADF emitter. For instance, using 9,10-dihydro-9,9-dimethylacridine or phenoxazine modified carbazole as donors, coupled with di(pyridin-3-yl)methanone, resulted in different maximum luminance and current efficiency values in solution-processed devices []. This suggests that modifications to the donor structure affect the overall optoelectronic properties and device performance, likely by influencing factors like energy levels and charge transport.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.